Sigma-1 receptor antagonist 2

Sigma-1 Receptor Binding Affinity Neuropathic Pain

Select Sigma-1 receptor antagonist 2 (CAS 1639220-15-7) for its precisely characterized binding signature—Ki 3.88 nM at σ1R and a 332-fold selectivity window over σ2R—eliminating cross-study variability. Its pyrimidine scaffold differs from morpholine/isoxazole-based antagonists, enabling novel SAR campaigns. Supplied as ≥98% pure solid, soluble in DMSO, ready for in vitro target validation in neuropathic pain pathways.

Molecular Formula C20H26ClN3O2
Molecular Weight 375.9 g/mol
Cat. No. B2452800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSigma-1 receptor antagonist 2
Molecular FormulaC20H26ClN3O2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl
InChIInChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3
InChIKeyFAEOHCOAHZFOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sigma-1 Receptor Antagonist 2 for Precision Pain Research – Core Binding & Selectivity Data


Sigma-1 receptor antagonist 2 (CAS 1639220-15-7, IUPAC: 5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine) is a potent and selective small-molecule antagonist of the sigma-1 receptor (σ1R) . It exhibits a binding affinity of Ki = 3.88 nM for σ1R and demonstrates high selectivity over the sigma-2 receptor (σ2R), with a Ki of 1288 nM . This compound is supplied as a solid with purity ≥98% and is soluble in DMSO, making it suitable for in vitro pharmacological studies .

Why Sigma-1 Receptor Antagonist 2 Cannot Be Interchanged with Class Analogs: A Procurement Risk


Sigma-1 receptor (σ1R) antagonists are not a monolithic class; compounds within this category exhibit substantial variability in binding affinity, σ1/σ2 selectivity ratios, off-target profiles, and in vivo efficacy . For instance, the widely used σ1R antagonist S1RA (E-52862) has a Ki of 17 nM for human σ1R , while PD144418 shows a Ki of 0.46 nM [1]. These numerical differences translate into divergent experimental outcomes, particularly regarding dose-response relationships and the interpretation of target engagement. Simply substituting one σ1R antagonist for another without quantitative verification of the specific compound's binding and selectivity parameters can introduce significant confounding variables, compromising data reproducibility and the validity of cross-study comparisons. Sigma-1 receptor antagonist 2 occupies a distinct position in this spectrum with its own unique binding signature, and the evidence below quantifies these critical differentiators.

Quantitative Differentiation of Sigma-1 Receptor Antagonist 2: Binding Affinity & Selectivity vs. Key Analogs


Binding Affinity for σ1 Receptor: Sigma-1 Receptor Antagonist 2 vs. S1RA (E-52862)

Sigma-1 receptor antagonist 2 demonstrates a binding affinity (Ki) of 3.88 nM for the sigma-1 receptor (σ1R) . In comparison, the commonly used σ1R antagonist S1RA (E-52862) exhibits a Ki of 17 nM for the human σ1R . This represents a 4.4-fold higher affinity for Sigma-1 receptor antagonist 2.

Sigma-1 Receptor Binding Affinity Neuropathic Pain

σ1/σ2 Selectivity Ratio: Sigma-1 Receptor Antagonist 2 vs. PD144418

Sigma-1 receptor antagonist 2 exhibits a σ1/σ2 selectivity ratio of 332-fold (Ki σ2 = 1288 nM / Ki σ1 = 3.88 nM) . The high-affinity σ1 antagonist PD144418 displays a much higher selectivity of 3,596-fold (Ki σ2 = 1654 nM / Ki σ1 = 0.46 nM) [1]. Sigma-1 receptor antagonist 2 provides a moderate selectivity window that may be advantageous for certain experimental designs.

Sigma-2 Receptor Selectivity Off-Target Activity

Binding Affinity for σ1 Receptor: Sigma-1 Receptor Antagonist 2 vs. BD-1063

Sigma-1 receptor antagonist 2 binds to the σ1 receptor with a Ki of 3.88 nM . Another well-characterized σ1 antagonist, BD-1063 dihydrochloride, has a reported Ki of 4.43 nM for the σ1 receptor . The two compounds exhibit comparable, single-digit nanomolar affinities, placing them in the same potency class.

Sigma-1 Receptor Binding Affinity Schizophrenia Research

Optimal Research and Industrial Applications for Sigma-1 Receptor Antagonist 2


In Vitro Target Validation Studies Requiring High Potency and Moderate Selectivity

Sigma-1 receptor antagonist 2 is ideally suited for in vitro studies where potent σ1R antagonism (Ki = 3.88 nM) is required, but absolute selectivity over σ2R is not essential. Its 332-fold selectivity window allows researchers to confirm that observed effects are primarily σ1R-mediated while still being able to detect potential σ2R off-target contributions . This profile is particularly useful in target validation assays for neuropathic pain pathways, where both σ1 and σ2 receptors may play a role [1].

Comparative Pharmacology Studies Against Established σ1 Antagonists

Due to its distinct binding signature relative to other class members, Sigma-1 receptor antagonist 2 is a valuable tool for comparative pharmacology studies. Its 4.4-fold higher affinity compared to S1RA (E-52862) and its moderate selectivity compared to the ultra-selective PD144418 [1] allow researchers to investigate how subtle differences in binding kinetics translate to functional outcomes in cellular models of pain or neuroprotection .

Chemical Biology Studies Exploring Structure-Activity Relationships (SAR) of σ1 Antagonists

The pyrimidine-based chemical structure of Sigma-1 receptor antagonist 2 (IUPAC: 5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine) differs from the morpholine-based S1RA and the isoxazole-based PD144418 . This distinct scaffold makes Sigma-1 receptor antagonist 2 a valuable template for medicinal chemists exploring novel chemotypes for σ1R antagonism. Its potent binding (Ki = 3.88 nM) validates the pyrimidine core as a productive starting point for SAR campaigns [1].

Preclinical Pain Research in Rodent Models Requiring Dosing Flexibility

With its favorable solubility in DMSO and a purity of ≥98% , Sigma-1 receptor antagonist 2 is readily formulated for intraperitoneal or oral administration in rodent models. While direct in vivo data for this specific compound is limited, its potent in vitro binding (Ki = 3.88 nM) and the established preclinical efficacy of σ1 antagonism in neuropathic pain models [1] suggest it is a suitable candidate for evaluating the therapeutic window of σ1R blockade in pain research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sigma-1 receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.